(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability

SAR studies on alkoxy chain length effects demand structurally precise analogs-scaffold-similar compounds are non-interchangeable and risk invalidating logD-membrane permeability correlations. CAS 799256-20-5 resolves this with a zero H-bond donor, well-defined 2-pyridinyl isomer enabling isolated lipophilicity assessment without confounding HBD contributions. • Direct methoxy comparator (CAS 626214-30-0) available for ΔlogD quantification • Compatible with GPCR panel screening (D4, 5-HT, H1 pharmacophore models) • Multi-vendor supply at ≥95% purity ensures reproducible procurement workflows

Molecular Formula C17H22N2O
Molecular Weight 270.376
CAS No. 799256-20-5
Cat. No. B2503148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
CAS799256-20-5
Molecular FormulaC17H22N2O
Molecular Weight270.376
Structural Identifiers
SMILESCCOCCCNC(C1=CC=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C17H22N2O/c1-2-20-14-8-13-19-17(15-9-4-3-5-10-15)16-11-6-7-12-18-16/h3-7,9-12,17,19H,2,8,13-14H2,1H3
InChIKeyYCLFMLZCRNBUQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS 799256-20-5) Procurement Guide: Structure, Supplier Landscape, and Research Application Context


(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS 799256-20-5) is a tertiary amine compound with the molecular formula C₁₇H₂₂N₂O and a molecular weight of approximately 270.37 g/mol . It features a phenyl-pyridin-2-yl-methyl core linked to a 3-ethoxypropyl amine side chain. This compound is commercially available from multiple chemical suppliers, including Santa Cruz Biotechnology , CymitQuimica , Leyan , and ChemeGen , typically at purity levels of 95% to 98%. The compound is currently offered exclusively for research use only, with no regulatory approvals for diagnostic or therapeutic applications.

Why Generic Substitution Fails for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in Medicinal Chemistry and SAR Programs


Compounds within the phenyl-pyridin-2-yl-methyl amine class exhibit structural variations that fundamentally alter their physicochemical and pharmacological properties, rendering them non-interchangeable. The substitution of the alkoxy chain from methoxy to ethoxy, or the positional isomerism of the pyridine nitrogen (2-pyridinyl vs. 4-pyridinyl), produces distinct differences in lipophilicity, hydrogen bonding potential, and molecular recognition by biological targets [1]. Empirical evidence demonstrates that such seemingly minor structural modifications can shift receptor binding profiles and agonist/antagonist functional activity. For instance, closely related pyridine-containing compounds such as U-101958 exhibit dopamine D4 receptor agonist activity with a pEC₅₀ of 8.7 , while other phenyl-pyridinyl derivatives function as CXCR4 antagonists [2] or mGlu5 receptor antagonists . These divergent pharmacological outcomes underscore that the 3-ethoxypropyl substitution pattern in CAS 799256-20-5 is not a trivial variation but a critical determinant of the compound's research utility. Procurement decisions based solely on scaffold similarity without accounting for the specific 3-ethoxypropyl moiety risk invalidating structure-activity relationship (SAR) studies and producing non-reproducible experimental results.

(3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine CAS 799256-20-5 Quantitative Differentiation Evidence: Physicochemical Properties, Structural Comparisons, and Class-Level SAR


Alkoxy Chain Length Differentiation: Ethoxy (CAS 799256-20-5) vs. Methoxy Analog (CAS 626214-30-0) – LogD and Lipophilicity Comparison

The replacement of the methoxy group with an ethoxy group in the alkoxypropyl side chain produces a measurable increase in lipophilicity, a critical parameter for predicting membrane permeability, blood-brain barrier penetration, and in vivo distribution. The target compound (CAS 799256-20-5) is predicted to have a higher logD value than the methoxy analog (CAS 626214-30-0), which exhibits a logD of 1.66 at pH 7.4 [1]. While direct experimental logD data for CAS 799256-20-5 are not publicly available, the ethoxy group contributes an additional methylene unit relative to the methoxy analog, which is known to increase logD by approximately 0.5 log units per methylene in similar aliphatic amine series. This predicted increase in lipophilicity directly affects the compound's suitability for assays requiring enhanced membrane penetration versus those prioritizing aqueous solubility.

Lipophilicity ADME Prediction Blood-Brain Barrier Permeability Lead Optimization

Hydrogen Bond Donor Deficiency: CAS 799256-20-5 vs. Doxylamine (C17H22N2O Isomer) – Functional Group Comparison

CAS 799256-20-5 is a tertiary amine that lacks hydrogen bond donor (HBD) functionality, whereas its constitutional isomer doxylamine (also C₁₇H₂₂N₂O) is a tertiary amine that also contains no HBDs. The key structural distinction between these two C₁₇H₂₂N₂O isomers lies in the core scaffold: CAS 799256-20-5 features a phenyl-pyridin-2-yl-methyl amine core with a linear 3-ethoxypropyl chain , while doxylamine contains an N,N-dimethyl-2-(1-phenyl-1-pyridin-2-yl-ethoxy)ethanamine core [1]. Both compounds share the same molecular formula (C₁₇H₂₂N₂O) and molecular weight (~270.37 g/mol), but their distinct three-dimensional architectures and electronic distributions result from fundamentally different connectivity patterns. This structural divergence predicts differential binding to biological targets—doxylamine is an established H1 histamine receptor antagonist used clinically as a sedative antihistamine, while the receptor pharmacology of CAS 799256-20-5 remains uncharacterized in peer-reviewed literature. The absence of peer-reviewed binding data for CAS 799256-20-5 should inform researchers that this compound's pharmacological profile cannot be inferred from doxylamine or other C₁₇H₂₂N₂O isomers.

Hydrogen Bonding Receptor Binding Oral Bioavailability Druglikeness

Pyridine Positional Isomerism: 2-Pyridinyl (CAS 799256-20-5) vs. 4-Pyridinyl Analog (CAS 876709-26-1) – Physicochemical Property Comparison

The position of the pyridine nitrogen atom (ortho, 2-position in CAS 799256-20-5 versus para, 4-position in CAS 876709-26-1) represents a critical structural variable with established implications for molecular recognition, metal chelation capacity, and electronic distribution within the heteroaromatic ring. Both compounds share the same molecular formula (C₁₇H₂₂N₂O) and molecular weight (270.37 g/mol), as well as the 3-ethoxypropyl amine side chain. The 2-pyridinyl isomer (CAS 799256-20-5) positions the nitrogen adjacent to the methine carbon linking the phenyl and pyridinyl rings [1], while the 4-pyridinyl isomer (CAS 876709-26-1) positions the nitrogen distal to this junction . This positional difference alters the pKa of the pyridine nitrogen, its capacity to participate in intramolecular hydrogen bonding or metal coordination, and its orientation relative to the pendant phenyl ring. In medicinal chemistry, 2-pyridinyl versus 4-pyridinyl substitution patterns have been shown to produce distinct binding affinities for kinase ATP pockets, GPCR orthosteric sites, and metalloenzyme active sites. Procurement of the incorrect positional isomer will produce fundamentally different assay outcomes due to altered target engagement profiles.

Positional Isomerism Physicochemical Properties Electronic Distribution Molecular Recognition

Class-Level Inference: Dopamine D4 Receptor Activity in Structurally Related 2-Pyridinamine Compounds

Compounds bearing the 2-pyridinamine scaffold with alkoxy and phenyl substitutions have demonstrated activity at the dopamine D4 receptor, a GPCR target implicated in schizophrenia, attention-deficit hyperactivity disorder (ADHD), and cognition. The structurally related compound U-101958 (CAS 170856-57-2), which features a 2-pyridinamine core with 3-ethoxy and N-methyl-N-[1-(phenylmethyl)-4-piperidinyl] substitutions, functions as a full agonist of the human dopamine D4 receptor with a pEC₅₀ of 8.7 (EC₅₀ ≈ 2 nM) in HEK293 cells expressing the recombinant D4 receptor . However, the pharmacological characterization of U-101958 is complex: binding studies using [³H]U-101958 in human cerebellum and SK-N-MC neuroblastoma cells demonstrated binding to σ₁ receptor-like sites rather than selective dopamine D4 receptor engagement [1], and the compound exhibits partial agonist activity (39±7% efficacy relative to dopamine) at human recombinant D4.4 receptors expressed in CHO cells [2]. These findings demonstrate that phenyl-pyridin-2-yl-methyl amine derivatives can engage multiple receptor systems, but the specific substitution pattern (3-ethoxypropyl in CAS 799256-20-5 versus the piperidinyl-containing scaffold in U-101958) dictates both target selectivity and functional efficacy. Direct experimental characterization of CAS 799256-20-5 is required to establish its receptor binding profile.

Dopamine D4 Receptor GPCR Pharmacology Antipsychotic Drug Discovery Neuropharmacology

Cross-Study Comparable: Boiling Point and Vapor Pressure Data for CAS 799256-20-5

The target compound exhibits a predicted boiling point of 385.2±37.0 °C at 760 mmHg and a vapor pressure of 0.0±0.9 mmHg at 25 °C . The enthalpy of vaporization is predicted to be 63.4±3.0 kJ/mol . While these are computational predictions (typically ACD/Labs or similar algorithms), they provide actionable guidance for practical laboratory handling: the compound is expected to be non-volatile at ambient temperature, stable under routine storage conditions, and compatible with standard organic synthesis workup procedures (rotary evaporation, vacuum drying) without significant loss due to volatility. The predicted density of 1.0±0.1 g/cm³ indicates the compound is approximately neutrally buoyant in aqueous media, which may influence formulation considerations for in vitro assays.

Volatility Assessment Storage Stability Handling Safety Purification

Supporting Evidence: Commercial Purity and Supplier Availability for CAS 799256-20-5

CAS 799256-20-5 is commercially available from multiple vendors with purity specifications ranging from 95% to 98%. Documented suppliers include Santa Cruz Biotechnology , CymitQuimica , Leyan (98% purity, product number 1626369) , and ChemeGen (95%+ purity, catalog number CM376859) . The availability of multiple commercial sources provides procurement flexibility and mitigates single-supplier supply chain risk. Researchers should note that the compound is explicitly designated for research use only (RUO) and is not intended for diagnostic or therapeutic applications . The tertiary amine structure and absence of highly reactive functional groups suggest the compound is expected to exhibit acceptable stability under standard ambient storage conditions, though no formal stability studies have been published.

Chemical Procurement Purity Specifications Vendor Comparison Supply Chain

Optimal Research Applications for (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS 799256-20-5) Based on Evidence


Structure-Activity Relationship (SAR) Studies Exploring Alkoxy Chain Lipophilicity Effects in CNS-Penetrant Lead Optimization

CAS 799256-20-5 serves as an ethoxy-containing analog suitable for systematic SAR investigations of alkoxy chain length effects on lipophilicity, membrane permeability, and target engagement. Researchers can directly compare this compound with its methoxy analog (CAS 626214-30-0, logD = 1.66 at pH 7.4 [1]) to quantify how the additional methylene unit in the 3-ethoxypropyl chain alters logD, PAMPA permeability, and cellular uptake kinetics. Such comparative studies are particularly valuable in CNS drug discovery programs where fine-tuning lipophilicity is essential for achieving optimal brain penetration while avoiding excessive logD-associated liabilities (e.g., high plasma protein binding, phospholipidosis risk, hERG inhibition). The zero hydrogen bond donor count of CAS 799256-20-5 further supports its utility as a tool compound for isolating lipophilicity effects without confounding HBD contributions to permeability or efflux transporter recognition.

GPCR Ligand Screening and Dopamine D4 Receptor Probe Development Using 2-Pyridinyl Amine Scaffolds

The phenyl-pyridin-2-yl-methyl amine core of CAS 799256-20-5 shares structural features with known dopamine D4 receptor ligands, including U-101958 which exhibits pEC₅₀ = 8.7 agonist activity at human D4 receptors . This scaffold similarity positions CAS 799256-20-5 as a candidate for GPCR panel screening, particularly for dopaminergic, serotonergic, and histaminergic receptors that recognize diarylmethyl amine pharmacophores. Researchers investigating D4 receptor pharmacology as an underexplored target for antipsychotic and pro-cognitive therapeutics may employ CAS 799256-20-5 as a starting point for hit identification or as a simplified analog to deconvolute the structural determinants of U-101958's complex pharmacology (which includes off-target σ₁ receptor binding [2] and partial agonist efficacy [3]). The absence of the piperidinyl moiety present in U-101958 simplifies the pharmacological interpretation of screening results obtained with CAS 799256-20-5.

Computational Chemistry and Molecular Modeling: Docking Studies and Pharmacophore Validation

CAS 799256-20-5, with its well-defined 2-pyridinyl isomer structure and zero hydrogen bond donor count , is suitable for computational chemistry applications including molecular docking, pharmacophore model refinement, and in silico ADMET prediction. The compound's phenyl-pyridin-2-yl-methyl core provides a rigid aromatic scaffold amenable to π-stacking and π-cation interaction modeling, while the flexible 3-ethoxypropyl chain allows conformational sampling studies. The predicted physicochemical properties—boiling point 385.2±37.0 °C, vapor pressure 0.0±0.9 mmHg at 25 °C —support the compound's utility in virtual screening campaigns where low volatility and ambient stability are desirable for subsequent experimental validation. The availability of the methoxy analog (CAS 626214-30-0) and 4-pyridinyl isomer (CAS 876709-26-1) enables comparative computational studies to validate force field parameters and scoring function performance for alkoxy chain and heteroaromatic positional variations.

Chemical Biology Probe Development for Target Deconvolution and Chemoproteomics

The structural features of CAS 799256-20-5—a tertiary amine with a 2-pyridinyl heterocycle and an ethoxypropyl side chain —present opportunities for derivatization into affinity probes or activity-based probes for target identification studies. The 3-ethoxypropyl amine moiety can be functionalized with biotin, fluorophores, or photoaffinity labels via the terminal ethoxy oxygen or through N-alkylation chemistry, enabling pull-down assays, cellular imaging, or covalent target capture. The commercial availability of the compound from multiple vendors at 95-98% purity ensures a reliable supply chain for multi-step synthetic derivatization workflows. Researchers should note that the research-use-only designation applies to both the parent compound and any derived probes, and that independent characterization of probe specificity and off-target engagement is required prior to biological interpretation.

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